molecular formula C6H12N2O B1652909 2-[(2s)-Pyrrolidin-2-yl]acetamide CAS No. 162998-92-7

2-[(2s)-Pyrrolidin-2-yl]acetamide

Cat. No.: B1652909
CAS No.: 162998-92-7
M. Wt: 128.17
InChI Key: OFMALDSHFYWVKM-YFKPBYRVSA-N
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Description

2-[(2S)-Pyrrolidin-2-yl]acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-Pyrrolidin-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

2-[(2S)-Pyrrolidin-2-yl]acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(2S)-Pyrrolidin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-[(2S)-Pyrrolidin-2-yl]acetamide is unique due to its specific structural features, such as the stereochemistry of the pyrrolidine ring and the presence of the acetamide group. These features contribute to its distinct biological profile and make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(9)4-5-2-1-3-8-5/h5,8H,1-4H2,(H2,7,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMALDSHFYWVKM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717575
Record name 2-[(2S)-Pyrrolidin-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162998-92-7
Record name 2-[(2S)-Pyrrolidin-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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